
1-(4-Fluorophenyl)-2-methylcyclohexan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-2-methylcyclohexan-1-OL is an organic compound characterized by a cyclohexane ring substituted with a fluorophenyl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-methylcyclohexan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzene and cyclohexanone.
Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is prepared and reacted with 4-fluorobenzene to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization with cyclohexanone under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
化学反应分析
Types of Reactions: 1-(4-Fluorophenyl)-2-methylcyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used in polar aprotic solvents.
Major Products:
Oxidation: Formation of 1-(4-Fluorophenyl)-2-methylcyclohexanone.
Reduction: Formation of 1-(4-Fluorophenyl)-2-methylcyclohexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-Fluorophenyl)-2-methylcyclohexan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-2-methylcyclohexan-1-OL involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The specific pathways affected depend on the biological context and the nature of the target molecules. For example, it may inhibit or activate signaling pathways involved in inflammation or microbial growth.
相似化合物的比较
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in the core structure.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a fluorophenyl group and a pyrazole ring.
Fluorofentanyl: A potent synthetic opioid with a fluorophenyl group.
Uniqueness: 1-(4-Fluorophenyl)-2-methylcyclohexan-1-OL is unique due to its specific combination of a cyclohexane ring, a fluorophenyl group, and a hydroxyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C13H17FO |
|---|---|
分子量 |
208.27 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C13H17FO/c1-10-4-2-3-9-13(10,15)11-5-7-12(14)8-6-11/h5-8,10,15H,2-4,9H2,1H3 |
InChI 键 |
SDECCRAQQBDJEY-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCC1(C2=CC=C(C=C2)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13196674.png)
![{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine](/img/structure/B13196682.png)
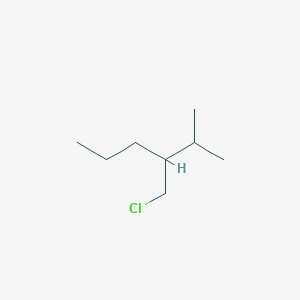
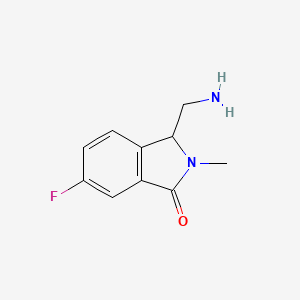
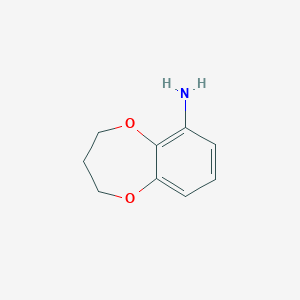
![Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13196715.png)
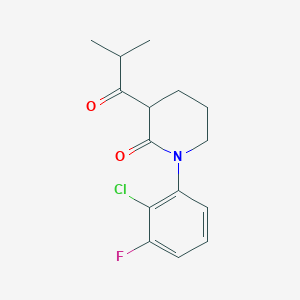

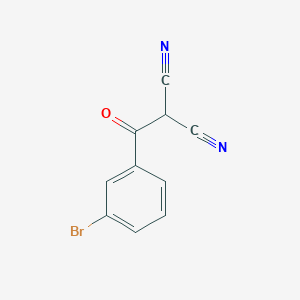
methanol](/img/structure/B13196745.png)
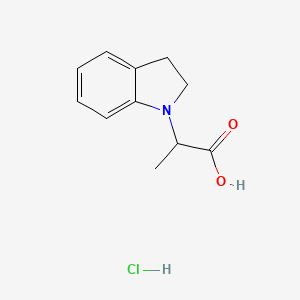
![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid](/img/structure/B13196753.png)
![4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13196762.png)

